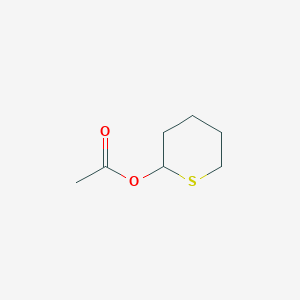

Thian-2-YL acetate

Vue d'ensemble

Description

La Concanamycine B est un antibiotique macrolide appartenant à la classe des plécomacrolides. Elle a été isolée pour la première fois de la bactérie Streptomyces diastatochromogenes. Ce composé est connu pour ses effets inhibiteurs puissants sur les ATPases de type H± vacuolaires (V-ATPases), qui sont essentielles à l'acidification de divers compartiments intracellulaires dans les cellules eucaryotes . La Concanamycine B a été largement étudiée pour ses activités biologiques et ses applications thérapeutiques potentielles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La Concanamycine B est principalement obtenue par des procédés de fermentation impliquant des espèces de Streptomyces. Le processus d'isolement implique généralement une extraction par solvant, suivie d'une purification à l'aide de techniques telles que la chromatographie sur colonne de gel de silice et la chromatographie liquide haute performance (HPLC) . La structure de la Concanamycine B comprend un cycle macrolide à 18 chaînons et un cycle hémikétalique à 6 chaînons, qui sont essentiels à son activité biologique .

Méthodes de production industrielle : La production industrielle de la Concanamycine B implique une fermentation à grande échelle de Streptomyces diastatochromogenes dans des conditions contrôlées. Le bouillon de fermentation est ensuite soumis à plusieurs étapes d'extraction et de purification pour isoler le composé sous sa forme pure .

Analyse Des Réactions Chimiques

Silver-Catalyzed 1,3-Acyloxy Migration and Diels-Alder Cyclization

Thian-2-yl acetate derivatives undergo silver(I)-mediated 1,3-acyloxy migration followed by a Diels-Alder reaction to form bicyclic products. This tandem process is highly efficient under optimized conditions:

Key Mechanistic Steps:

-

Acyloxy Migration : The silver catalyst facilitates 1,3-shift of the acetate group, generating a reactive diene intermediate.

-

Diels-Alder Cyclization : The diene reacts with a tethered dienophile to form a six-membered ring, stabilized by silver coordination .

Catalyst Screening Data:

| Catalyst (5 mol%) | Ligand (5 mol%) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| AgSbF6 | JohnPhos | 80 | 94 |

| AgSbF6 | tBuXPhos | 70 | 65 |

| AgOTf | PPh3 | 70 | 80 |

Reaction Conditions:

-

Catalysts : Iodine (electrophile), Pd(PPh3)2Cl2, and CuI (co-catalyst) .

-

Purification : Column chromatography (hexane/ethyl acetate = 10:1) .

Mechanistic Pathway:

-

Iodocyclization : Iodine activates the alkyne, triggering cyclization to form a benzothiophene core.

-

Alkylation : The intermediate reacts with 1,3-dicarbonyl compounds via iodine-mediated carbocation formation .

Oxidation Performance Metrics:

| Catalyst | T<sub>90%</sub> (°C) | E<sub>a</sub> (kJ/mol) |

|---|---|---|

| AuPd<sub>2.72</sub>/TiO2 | 239 | 37 |

| Pd/TiO2 | 260 | 44 |

Applications De Recherche Scientifique

La Concanamycine B a une large gamme d'applications en recherche scientifique :

5. Mécanisme d'action

La Concanamycine B exerce ses effets en inhibant spécifiquement les ATPases de type H± vacuolaires (V-ATPases). Ces enzymes sont responsables de l'acidification des compartiments intracellulaires, ce qui est crucial pour divers processus cellulaires. En inhibant les V-ATPases, la Concanamycine B perturbe l'acidification des organites vacuolaires, ce qui conduit à une altération du transport endosomique, à une dégradation lysosomale et à une autophagie . Cette inhibition affecte également la résorption osseuse et la maturation des lymphocytes T CD8 .

Composés similaires :

Concanamycine A : Autre membre de la classe des plécomacrolides, la Concanamycine A partage une structure et un mécanisme d'action similaires à ceux de la Concanamycine B.

Bafilomycine A1 : Ce composé est également un inhibiteur puissant des V-ATPases et est structurellement apparenté à la Concanamycine B.

Concanamycine C : Semblable à la Concanamycine B, ce composé est isolé d'espèces de Streptomyces et présente des effets inhibiteurs sur les V-ATPases.

Unicité : La Concanamycine B est unique en raison de ses effets inhibiteurs spécifiques sur les V-ATPases, ce qui en fait un outil précieux pour l'étude des rôles physiologiques de ces enzymes. Sa structure distincte, comprenant un cycle macrolide à 18 chaînons et un cycle hémikétalique à 6 chaînons, contribue à son activité biologique puissante .

Mécanisme D'action

Concanamycin B exerts its effects by specifically inhibiting vacuolar type H±ATPases (V-ATPases). These enzymes are responsible for acidifying intracellular compartments, which is crucial for various cellular processes. By inhibiting V-ATPases, Concanamycin B disrupts the acidification of vacuolar organelles, leading to impaired endosomal transport, lysosomal degradation, and autophagy . This inhibition also affects bone resorption and the maturation of CD8 T lymphocytes .

Comparaison Avec Des Composés Similaires

Concanamycin A: Another member of the plecomacrolide class, Concanamycin A shares a similar structure and mechanism of action with Concanamycin B.

Bafilomycin A1: This compound is also a potent inhibitor of V-ATPases and is structurally related to Concanamycin B.

Concanamycin C: Similar to Concanamycin B, this compound is isolated from Streptomyces species and exhibits inhibitory effects on V-ATPases.

Uniqueness: Concanamycin B is unique due to its specific inhibitory effects on V-ATPases, which makes it a valuable tool for studying the physiological roles of these enzymes. Its distinct structure, featuring an 18-membered macrolide ring and a 6-membered hemiketal ring, contributes to its potent biological activity .

Activité Biologique

Thian-2-YL acetate, a compound with the chemical structure derived from thiazole, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by experimental data and case studies.

- Chemical Name : this compound

- Molecular Formula : C₅H₇O₂S

- CAS Number : 14711-62-7

- Molecular Weight : 133.17 g/mol

This compound exhibits biological activity primarily through its interaction with various enzymatic pathways. Notably, it has been shown to inhibit vacuolar type H⁺-ATPases (V-ATPases), which play a crucial role in acidifying intracellular compartments. This inhibition disrupts essential cellular processes such as:

- Endosomal Transport : Impaired transport can lead to accumulation of cellular waste.

- Lysosomal Degradation : Affects the breakdown of macromolecules within the cell.

- Autophagy : Disruption in autophagic processes can lead to cellular stress and apoptosis.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. In vitro studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membrane integrity and inhibiting essential metabolic pathways.

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Gram-positive | Effective | |

| Gram-negative | Moderate |

Cytotoxic Effects

Research indicates that this compound exhibits cytotoxicity against several cancer cell lines, including:

- HepG2 (liver cancer)

- MDA-MB-231 (breast cancer)

The cytotoxic effects are attributed to the compound's ability to induce apoptosis through the activation of caspase pathways and disruption of mitochondrial function.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in Frontiers in Microbiology evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated a significant reduction in bacterial load, suggesting its potential as an alternative therapeutic agent in treating infections caused by resistant pathogens. -

Cytotoxicity Assessment :

In a research article from Journal of Medicinal Chemistry, this compound was tested for its cytotoxic effects on various cancer cell lines. The compound showed promising results, particularly against MDA-MB-231 cells, where it outperformed standard chemotherapeutic agents.

Propriétés

IUPAC Name |

thian-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2S/c1-6(8)9-7-4-2-3-5-10-7/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLYPOULZJHAIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70506302 | |

| Record name | Thian-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14711-62-7 | |

| Record name | Thian-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.